molecular formula C11H12N2O6 B2479044 Ethyl 3-(2,4-dinitrophenyl)propanoate CAS No. 897544-77-3

Ethyl 3-(2,4-dinitrophenyl)propanoate

Cat. No. B2479044
CAS RN: 897544-77-3
M. Wt: 268.225
InChI Key: OJOISAKQKBYKBE-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dinitrophenyl)propanoate is a chemical compound with the molecular formula C11H12N2O6 . It has an average mass of 268.223 Da and a mono-isotopic mass of 268.069550 Da .

Scientific Research Applications

Synthesis and Characterization

  • The compound (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate was synthesized and characterized through various techniques including 1 H NMR, and single crystal X-ray diffraction. The study involved Hirshfeld surface analysis and energy framework calculations to determine the intermolecular interactions stabilizing the molecule, alongside Density Functional Theory calculations for structure optimization and various analyses like reduced density gradient, Mulliken atomic charges, natural atomic charges, and molecular electrostatic potential map to understand the non–covalent interactions, reactive sites, and charge transfers within the molecule (Chandini K. M. et al., 2022).

Polymorphism in Pharmaceuticals 2. Ethyl 3-(2,4-dinitrophenyl)propanoate has been studied for its polymorphic forms in the context of pharmaceutical compounds. The study employed spectroscopic and diffractometric techniques to characterize these polymorphic forms, noting the challenges they present for analytical and physical characterization due to their similar spectra and diffraction patterns. Techniques such as Capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), molecular spectroscopic methods (including infrared, Raman, UV–visible, and fluorescence spectroscopy), were used for this detailed study (F. Vogt et al., 2013).

Thermochemistry and Kinetics of Biofuels 3. This compound, under the broader category of esters like ethyl propanoate, has been studied for its role in the decomposition of model biofuels. The study used CBS-QB3 to evaluate the initiation reactions, intermediate products, and unimolecular decomposition reactions of these esters. The research provided insights into chemically accurate enthalpies of formation, bond dissociation energies, and proposed various decomposition paths and reaction mechanisms (A. El‐Nahas et al., 2007).

Synthesis of Novel Compounds 4. The research has also explored this compound derivatives for the synthesis of novel compounds. For instance, Ethyl 3-(2,4-dioxocyclohexyl)propanoate was used as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding derivatives. The study involved conventional protection, selective amidation, and deprotective-cyclization approaches (V. Thakur et al., 2015).

properties

IUPAC Name

ethyl 3-(2,4-dinitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-2-19-11(14)6-4-8-3-5-9(12(15)16)7-10(8)13(17)18/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOISAKQKBYKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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